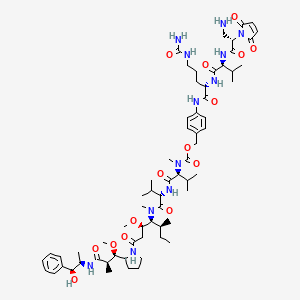

mDPR-Val-Cit-PAB-MMAE

Beschreibung

Eigenschaften

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[[(2S)-3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H100N12O15/c1-15-39(8)55(48(90-13)33-51(80)76-32-20-24-46(76)57(91-14)40(9)58(82)69-41(10)56(81)43-21-17-16-18-22-43)74(11)63(87)53(37(4)5)73-62(86)54(38(6)7)75(12)65(89)92-35-42-25-27-44(28-26-42)70-59(83)45(23-19-31-68-64(67)88)71-61(85)52(36(2)3)72-60(84)47(34-66)77-49(78)29-30-50(77)79/h16-18,21-22,25-30,36-41,45-48,52-57,81H,15,19-20,23-24,31-35,66H2,1-14H3,(H,69,82)(H,70,83)(H,71,85)(H,72,84)(H,73,86)(H3,67,68,88)/t39-,40+,41+,45-,46-,47-,48+,52-,53-,54-,55-,56+,57+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDGTZXZKQAVTL-IIMIZLLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CN)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CN)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H100N12O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1289.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architectonics of a Precision Strike: An In-depth Technical Guide to the mDPR-Val-Cit-PAB-MMAE Antibody-Drug Conjugate Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the antibody-drug conjugate (ADC) platform utilizing the mDPR-Val-Cit-PAB-MMAE system. We will dissect the molecular rationale behind each component, from the targeting antibody to the cytotoxic payload, and elucidate the orchestrated sequence of events that culminates in targeted tumor cell eradication. This document is intended to serve as a foundational resource for researchers engaged in the development and optimization of next-generation cancer therapeutics.

Deconstructing the Warhead: Components of the mDPR-Val-Cit-PAB-MMAE ADC

The mDPR-Val-Cit-PAB-MMAE platform represents a sophisticated approach to cancer therapy, integrating a targeting monoclonal antibody (mAb) with a potent cytotoxic agent through a meticulously designed linker system. The efficacy and therapeutic window of this ADC are contingent on the synergistic function of its three core components:

-

The Targeting Moiety (mDPR-linked mAb): The monoclonal antibody serves as the navigation system, providing exquisite specificity for tumor-associated antigens (TAAs) that are overexpressed on the surface of cancer cells relative to healthy tissues.[1] The choice of a specific mAb is paramount and dictates the therapeutic indication. The "mDPR" refers to a self-stabilizing maleimide technology designed to ensure a stable and homogenous drug-to-antibody ratio (DAR), which is critical for predictable pharmacokinetics and a wider therapeutic window.[2]

-

The Linker System (Val-Cit-PAB): This cleavable linker is the linchpin of the ADC's tumor-selective activation. It is designed to be stable in the systemic circulation, preventing premature release of the toxic payload, but susceptible to cleavage within the unique microenvironment of the target cancer cell.[3][4]

-

Valine-Citrulline (Val-Cit): This dipeptide sequence is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often highly expressed in tumor cells.[5][][7]

-

p-Aminobenzyl Carbamate (PABC or PAB): This self-immolative spacer connects the dipeptide to the payload.[8][9][10] Following the enzymatic cleavage of the Val-Cit bond, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the rapid and efficient release of the unmodified cytotoxic drug.[3]

-

-

The Cytotoxic Payload (MMAE): Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent derived from dolastatins.[11] Its extreme toxicity precludes its use as a standalone chemotherapeutic agent.[11][] As the payload of an ADC, its delivery is precisely targeted to cancer cells. MMAE functions as a potent mitotic inhibitor by disrupting tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[11][][13][14]

| Component | Function | Key Attributes |

| mDPR-linked mAb | Targets the ADC to tumor-associated antigens. | High specificity; Stable drug-to-antibody ratio. |

| Val-Cit-PAB Linker | Connects the antibody to the payload; Ensures conditional payload release. | Stable in circulation; Cleaved by lysosomal Cathepsin B; Self-immolative spacer for efficient drug release. |

| MMAE Payload | Induces targeted cancer cell death. | Potent antimitotic agent; Inhibits tubulin polymerization; Can induce a bystander effect. |

The Mechanistic Cascade: A Step-by-Step Journey to Apoptosis

The therapeutic effect of an mDPR-Val-Cit-PAB-MMAE ADC is the culmination of a highly orchestrated series of molecular events. This section details the step-by-step mechanism of action, from initial target engagement to the induction of apoptosis and the potentiation of the anti-tumor response through the bystander effect.

Step 1: Targeted Binding and Internalization

The journey begins with the intravenous administration of the ADC. The monoclonal antibody component circulates through the bloodstream and selectively binds to its cognate tumor-associated antigen on the surface of cancer cells.[1][15] This binding event is the critical first step that confers the ADC's specificity.

Upon binding, the ADC-antigen complex is internalized by the cancer cell, most commonly through receptor-mediated endocytosis.[16][17][18] The complex is then trafficked through the endosomal pathway.[16][17][19]

Figure 1: The intracellular journey of an mDPR-Val-Cit-PAB-MMAE ADC, from cell surface binding to the induction of apoptosis.

Step 2: Lysosomal Trafficking and Enzymatic Cleavage

Following internalization, the endosome containing the ADC-antigen complex matures and fuses with a lysosome.[17] The acidic environment of the lysosome and the presence of various proteases create the ideal conditions for the activation of the ADC. Specifically, the high concentration of Cathepsin B within the lysosome of tumor cells is the key that unlocks the cytotoxic payload.[][7]

Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[5][] This enzymatic cleavage is the rate-limiting step for payload release and is a critical determinant of the ADC's tumor selectivity.

Step 3: Self-Immolation and Payload Release

The cleavage of the Val-Cit dipeptide initiates a cascade of events within the linker. The now-exposed terminal amine of the p-aminobenzyl carbamate (PAB) spacer triggers a spontaneous 1,6-elimination reaction.[3] This self-immolative process results in the rapid and complete release of the active, unmodified MMAE payload into the cytoplasm of the cancer cell.[8][9]

Figure 2: The enzymatic cleavage of the Val-Cit linker by Cathepsin B and the subsequent self-immolation of the PAB spacer, leading to the release of free MMAE.

Step 4: Induction of Apoptosis via Tubulin Inhibition

Once released into the cytoplasm, MMAE exerts its potent cytotoxic effect by binding to tubulin dimers.[20] This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for cell division.[11][] The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, and ultimately triggers programmed cell death, or apoptosis.[13][14]

The Bystander Effect: Amplifying the Anti-Tumor Response

A key feature of MMAE is its ability to induce a "bystander effect."[21][22] Due to its relatively high membrane permeability, once released into the cytoplasm of the target antigen-positive cell, MMAE can diffuse out and enter adjacent, antigen-negative tumor cells.[20][22][23][24] This bystander killing is crucial for overcoming tumor heterogeneity, where not all cancer cells may express the target antigen.[21][22] This phenomenon significantly enhances the overall anti-tumor efficacy of the ADC.[22]

Experimental Validation: Protocols for Mechanistic Elucidation

The characterization of an ADC's mechanism of action requires a suite of robust in vitro and in vivo assays. The following section outlines key experimental protocols designed to validate the efficacy and selectivity of mDPR-Val-Cit-PAB-MMAE ADCs.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the potency of the ADC against target cancer cells.[25][26]

Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Seeding: Plate target antigen-positive and antigen-negative cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with a serial dilution of the mDPR-Val-Cit-PAB-MMAE ADC, a non-targeting control ADC, and free MMAE. Include untreated cells as a control.

-

Incubation: Incubate the plates for a predetermined period (e.g., 72-96 hours) under standard cell culture conditions.

-

Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each cell line.

Internalization and Trafficking Assays

These assays are crucial for confirming that the ADC is being internalized by the target cells and trafficked to the lysosomes.[17][18][27]

Protocol: Fluorescently Labeled ADC Internalization Assay

-

ADC Labeling: Conjugate the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™) that fluoresces brightly in the acidic environment of the lysosome.

-

Cell Treatment: Treat target antigen-positive cells with the fluorescently labeled ADC.

-

Time-Course Imaging: Acquire fluorescence microscopy images at various time points to visualize the internalization and lysosomal colocalization of the ADC.

-

Flow Cytometry Analysis: Quantify the internalization of the ADC over time using flow cytometry.[28]

Bystander Effect Assay

This assay is designed to quantify the ability of the ADC to kill neighboring antigen-negative cells.[21][22]

Protocol: Co-culture Bystander Killing Assay

-

Cell Labeling: Label the antigen-positive target cells with one fluorescent marker (e.g., GFP) and the antigen-negative bystander cells with another (e.g., RFP).

-

Co-culture: Seed a mixed population of the labeled antigen-positive and antigen-negative cells in a 96-well plate.

-

ADC Treatment: Treat the co-culture with the mDPR-Val-Cit-PAB-MMAE ADC.

-

Incubation: Incubate the plate for 72-96 hours.

-

Analysis: Use flow cytometry or high-content imaging to quantify the viability of the antigen-negative (RFP-positive) cell population. A significant decrease in the viability of the antigen-negative cells indicates a bystander effect.

In Vivo Efficacy Studies

Animal models are indispensable for evaluating the anti-tumor activity and tolerability of the ADC in a physiological setting.[26][29]

Protocol: Xenograft Tumor Model

-

Tumor Implantation: Subcutaneously implant human tumor cells (either cell lines or patient-derived xenografts) that express the target antigen into immunocompromised mice.[28][29]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

ADC Administration: Administer the mDPR-Val-Cit-PAB-MMAE ADC, a control ADC, and a vehicle control to different groups of mice via intravenous injection.

-

Monitoring: Monitor tumor volume and body weight of the mice regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to assess apoptosis).

Figure 3: A schematic overview of the key experimental workflows for the validation of an mDPR-Val-Cit-PAB-MMAE ADC.

Conclusion

The mDPR-Val-Cit-PAB-MMAE antibody-drug conjugate platform exemplifies the principles of targeted cancer therapy. By leveraging the specificity of a monoclonal antibody, the conditional cleavage of a sophisticated linker system, and the potent cytotoxicity of MMAE, this technology offers a powerful strategy for the selective destruction of tumor cells. A thorough understanding of its intricate mechanism of action, coupled with rigorous experimental validation, is essential for the successful development of novel and effective ADC therapeutics. This guide provides a foundational framework for researchers to advance the design and application of this promising class of anti-cancer agents.

References

-

Monomethyl auristatin E - Wikipedia. [Link]

-

Research on MMAE Drug Conjugates for Combined Therapy of Tumors. [Link]

-

Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PMC. [Link]

-

ADC In Vivo Efficacy Evaluation Services - Creative Biolabs. [Link]

-

Antibody-drug Conjugates: Intracellular Trafficking of New Anticancer Therapeutics. [Link]

-

Internalization, Trafficking, Intracellular Processing and Actions of Antibody-Drug Conjugates - PubMed. [Link]

-

ADC In Vitro/In Vivo Characterization Services - WuXi Biologics. [Link]

-

(PDF) The Internalization and Intracellular Trafficking of ADCs - ResearchGate. [Link]

-

MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology. [Link]

-

Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC. [Link]

-

Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates - ChemRxiv. [Link]

-

ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs. [Link]

-

Evaluation of the efficacy of ADC in vitro and in vivo - WuXi Biology. [Link]

-

Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC. [Link]

- US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google P

-

Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC. [Link]

-

Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - Encyclopedia.pub. [Link]

-

Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. [Link]

-

Payload-Binding Fab Fragments Increase the Therapeutic Index of MMAE Antibody–Drug Conjugates - AACR Journals. [Link]

-

Top Trends in ADC Drug Development - Blog - TD2 Precision Oncology. [Link]

-

“Standing by” for Bystander Effects: Dual-Isotope Imaging of Antibody–Drug Conjugate and Payload Distribution | Journal of Nuclear Medicine. [Link]

-

Evolution of PAB‐based self‐immolative spacers from the... - ResearchGate. [Link]

-

Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC. [Link]

-

VivoSim to Debut Antibody Drug Conjugate Data, representing a major new market for NAMkind models, at Society of Toxicology Meeting in San Diego - FirstWord Pharma. [Link]

-

Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload - AACR Journals. [Link]

-

Key assays and analytical techniques for the development of antibody drug conjugates. [Link]

-

ADC Drugs: Concepts of Linker Cleavage and Payload Release - IPHASE Biosciences. [Link]

-

Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC. [Link]

-

Cleavable linkers in antibody–drug conjugates - David Spring's group. [Link]

-

Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates | Molecular Cancer Therapeutics - AACR Journals. [Link]

-

Effect of mDPR inclusion on intratumoral drug delivery. Mice bearing... - ResearchGate. [Link]

-

Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC. [Link]

-

[Troubleshooting] VcMMAE (mc-vc-PAB-MMAE) is a drug-linker conjugate for ADC. What are the functions of its various structural parts? | ResearchGate. [Link]

-

Clinical pharmacology strategies in supporting drug development and approval of antibody–drug conjugates in oncology - PMC. [Link]

-

TCR-like antibody drug conjugates mediate killing of tumor cells with low peptide/HLA targets - PMC. [Link]

-

Antibody-Drug Conjugates (ADCs): an Advanced Therapeutic Modality in Precision Oncology - Drug Discovery and Biotech. [Link]

Sources

- 1. Antibody-Drug Conjugates (ADCs): an Advanced Therapeutic Modality in Precision Oncology — Drug Discovery and Biotech [drugdiscoveryandbiotech.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. iphasebiosci.com [iphasebiosci.com]

- 8. US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google Patents [patents.google.com]

- 9. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 15. Clinical pharmacology strategies in supporting drug development and approval of antibody–drug conjugates in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. adcreview.com [adcreview.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Internalization, Trafficking, Intracellular Processing and Actions of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. “Standing by” for Bystander Effects: Dual-Isotope Imaging of Antibody–Drug Conjugate and Payload Distribution | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 25. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 26. blog.td2inc.com [blog.td2inc.com]

- 27. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]

- 28. wuxibiology.com [wuxibiology.com]

- 29. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

Lysosomally Cleavable Linkers for ADCs: Mechanisms, Chemistry, and Optimization

Topic: Lysosomally Cleavable Linkers for Antibody-Drug Conjugates (ADCs) Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

The efficacy of an Antibody-Drug Conjugate (ADC) hinges on the stability of its linker in circulation and its efficient cleavage upon internalization.[1][2][3][4][5] Lysosomally cleavable linkers represent the gold standard in ADC design, offering a balance between systemic stability and rapid intracellular payload release. This guide provides a deep technical analysis of the dominant chemistries—specifically protease-cleavable dipeptides and glycosidase-cleavable glucuronides—and details the self-immolative mechanisms required for payload liberation. It also provides validated experimental protocols for assessing linker stability and cleavage kinetics, essential for pre-clinical optimization.

Mechanistic Foundations: The Lysosomal Trigger

The design of lysosomally cleavable linkers exploits the drastic environmental difference between the physiological pH of blood (pH 7.4) and the acidic, enzyme-rich environment of the lysosome (pH 4.5–5.0).

The Protease Trigger (Cathepsin B)

Cathepsin B is a cysteine protease highly upregulated in many tumorigenic lysosomes. It preferentially cleaves peptide bonds on the carboxyl side of basic amino acids or specific dipeptide sequences.

-

Specificity: The enzyme recognizes the P1-P2 dipeptide motif. The Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) sequences are the industry standards because they are bulky enough to prevent premature cleavage by serum proteases but are excellent substrates for Cathepsin B.

-

Causality: Cleavage of the amide bond alone is often insufficient if the payload is sterically hindered or lacks a requisite amine group. Therefore, a self-immolative spacer is required to bridge the enzymatic cleavage event and the release of the active drug.

The Glycosidase Trigger (Beta-Glucuronidase)

Beta-glucuronidase is a lysosomal exoglycosidase that hydrolyzes beta-glucuronic acid residues.[2][]

-

Advantage: Unlike hydrophobic peptide linkers, the glucuronide unit is highly hydrophilic.[7] This property acts as a "solubility mask" for hydrophobic payloads (e.g., PBD dimers), reducing the risk of ADC aggregation—a common failure mode in high-DAR (Drug-to-Antibody Ratio) constructs.

Chemistry of Cleavable Linkers[5]

Peptide Linkers & Self-Immolation (PABC Spacer)

Direct attachment of a cytotoxic payload to a dipeptide often results in poor cleavage kinetics due to steric hindrance. The solution is the para-aminobenzyl carbamate (PABC) spacer.

Mechanism of Action:

-

Enzymatic Hydrolysis: Cathepsin B cleaves the amide bond between the C-terminus of the dipeptide (e.g., Citrulline) and the amino group of the PABC spacer.

-

1,6-Elimination: The resulting aniline intermediate is electron-rich and unstable. It undergoes a spontaneous 1,6-elimination (electronic cascade).

-

Release: This cascade releases carbon dioxide (decarboxylation), an aza-quinone methide species, and the free amine-containing payload.

DOT Diagram: Val-Cit-PABC Cleavage Mechanism

Caption: Mechanism of Val-Cit-PABC linker processing. Cathepsin B cleavage triggers a spontaneous electronic cascade, liberating the free drug.

Design & Optimization: Val-Cit vs. Val-Ala

While Val-Cit is the historic standard (e.g., Adcetris), Val-Ala is increasingly preferred for next-generation ADCs. The choice depends on the hydrophobicity of the payload and the specific stability requirements.

Table 1: Comparative Analysis of Dipeptide Linkers

| Feature | Valine-Citrulline (Val-Cit) | Valine-Alanine (Val-Ala) | Technical Insight |

| Hydrophobicity | High | Low | Val-Ala reduces aggregation risk for hydrophobic payloads (e.g., PBDs).[8] |

| Mouse Plasma Stability | Moderate (~12h half-life) | High (~23h half-life) | Val-Cit is susceptible to extracellular carboxylesterase 1C (Ces1C) in mice; Val-Ala is resistant. |

| Human Plasma Stability | High (>7 days) | High (>7 days) | Both are stable in human circulation; mouse instability of Val-Cit is a species-specific artifact. |

| Cleavage Rate (Cat B) | Fast (Reference) | Moderate (~0.5x of Val-Cit) | Val-Cit is a more efficient substrate, but Val-Ala cleavage is sufficient for therapeutic efficacy. |

| Max Practical DAR | ~4 (due to aggregation) | ~7-8 | Val-Ala enables higher drug loading without compromising solubility. |

Key Takeaway: For pre-clinical studies in mice, Val-Ala provides a more accurate prediction of toxicity and efficacy because it avoids the "false positive" instability caused by murine Ces1C enzymes.

Experimental Protocols (SOPs)

Reliable data requires rigorous protocols. The following are self-validating workflows for assessing linker performance.

Protocol A: Cathepsin B Cleavage Assay

Objective: Determine the kinetics of payload release in an enzymatic environment.

Materials:

-

Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA.

-

Activator: 5 mM DTT (Freshly prepared; essential for activating the cysteine protease active site).

-

Enzyme: Human Liver Cathepsin B (Sigma or equivalent).

-

Substrate: ADC or Linker-Payload mimic (10 µM final conc.).

Procedure:

-

Pre-activation: Incubate Cathepsin B (approx. 5-10 units/mL) in the Buffer + DTT for 15 minutes at 37°C. Why: Cathepsin B oxidizes easily; DTT reduces the active site cysteine.

-

Reaction Initiation: Add the pre-activated enzyme to the substrate solution. Total volume: 200 µL.

-

Incubation: Incubate at 37°C in a water bath or thermomixer.

-

Sampling: At T=0, 15, 30, 60, 120, and 240 minutes, remove 20 µL aliquots.

-

Quenching: Immediately add 80 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Why: Denatures the enzyme and precipitates proteins.

-

Analysis: Centrifuge (14,000 x g, 10 min) and analyze the supernatant via LC-MS/MS. Monitor the disappearance of the parent ADC and the appearance of the free payload.

Protocol B: Plasma Stability Profiling

Objective: Verify stability in circulation to predict off-target toxicity.[8]

Procedure:

-

Matrix Preparation: Thaw pooled plasma (Human, Mouse, Monkey) at 37°C. Centrifuge to remove cryoprecipitates.

-

Spiking: Spike ADC into plasma to a final concentration of 10-50 µg/mL.

-

Incubation: Incubate at 37°C under sterile conditions.

-

Time Points: Harvest samples at 0h, 24h, 48h, 96h, and 7 days.

-

Capture/Cleanup (Critical Step):

-

Method A (Generic): Protein A magnetic bead capture.[9] Wash with PBS, elute with Glycine pH 2.5, neutralize.

-

Method B (Free Drug Analysis): Protein precipitation with Acetonitrile (1:4 ratio), vortex, centrifuge.

-

-

Analysis:

-

Intact Mass (LC-MS): Analyze captured ADC to measure de-conjugation (DAR loss).

-

Small Molecule (LC-MS/MS): Analyze supernatant from Method B to quantify free payload released.

-

DOT Diagram: Experimental Workflow

Caption: Dual workflow for validating linker cleavage kinetics (left) and systemic stability (right).

Biological Pathway: From Vein to Lysosome

Understanding the cellular trafficking is crucial for interpreting assay results. The linker must survive the early endosome (pH ~6.0) and only cleave in the late endosome/lysosome (pH ~5.0) where Cathepsin B is maximally active.[10]

DOT Diagram: ADC Internalization Pathway

Caption: Cellular trafficking pathway. The linker must remain stable until reaching the protease-rich lysosomal compartment.

References

-

Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry, 2023. Link

-

Val-Ala vs. Val-Cit Linkers: A Comparative Guide for ADC Development. BenchChem, 2025. Link

-

Assessing ADC Plasma Stability by LC-MS Methods. Methods in Molecular Biology, 2020. Link

-

Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 2019. Link

-

Beta-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release. SigutLabs, 2025. Link

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Architectonics of a Precision Weapon: A Technical Guide to mDPR-Val-Cit-PAB-MMAE for Advanced Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of antibody-drug conjugates (ADCs) represents a paradigm shift in oncology, moving from the indiscriminate nature of traditional chemotherapy to a targeted delivery of potent cytotoxic agents. The success of an ADC is not solely reliant on the specificity of the monoclonal antibody or the potency of the payload, but is critically dependent on the sophisticated design of the chemical linker that connects them. This technical guide provides an in-depth exploration of a state-of-the-art drug-linker conjugate: mDPR-Val-Cit-PAB-MMAE. We will dissect its molecular architecture, elucidate the rationale behind each component, and provide detailed methodologies for its conjugation, characterization, and evaluation in a cancer research setting. This document is intended to serve as a comprehensive resource for scientists dedicated to the development of the next generation of precision cancer therapeutics.

Deconstructing the ADC Payload-Linker: A Symphony of Purposeful Design

The mDPR-Val-Cit-PAB-MMAE construct is a meticulously engineered molecule where each subunit plays a distinct and critical role in the overall efficacy and safety of the resulting ADC. Its design addresses key challenges in ADC development, including plasma stability, selective payload release, and potent cytotoxicity.

mDPR: The Vanguard of Stability

The journey of an ADC from administration to tumor cell internalization is fraught with challenges, a primary one being the premature cleavage of the linker in systemic circulation. This can lead to off-target toxicity and a diminished therapeutic window. The mDPR (maleimido-di-propionate-arginine) moiety is a "self-stabilizing maleimide" engineered to overcome this hurdle.[1][2]

Unlike the more conventional maleimidocaproyl (mc) linker, which can undergo a retro-Michael reaction leading to de-conjugation, the mDPR is designed for rapid post-conjugation thiosuccinimide hydrolysis.[1] This hydrolysis effectively transforms the initial thioether bond into a more stable, ring-opened structure, significantly reducing the potential for premature payload release and enhancing the in vivo stability of the ADC.[1][2] This increased stability is crucial for maximizing the amount of intact ADC that reaches the tumor site.

The Val-Cit-PAB Triad: A Triggered Release Mechanism

The Val-Cit-PAB component is a well-established and clinically validated cleavable linker system that ensures the conditional release of the cytotoxic payload within the target cancer cell.[3][4]

-

Valine-Citrulline (Val-Cit): This dipeptide sequence serves as a specific recognition site for Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[5][6] The Val-Cit linker is designed to be stable in the bloodstream's neutral pH but is efficiently cleaved within the acidic environment of the lysosome following internalization of the ADC.[7][8]

-

p-Aminobenzyl Carbamate (PAB): The PAB group acts as a self-immolative spacer.[6][9] Once Cathepsin B cleaves the amide bond between citrulline and PAB, a cascade of spontaneous electronic rearrangements is initiated. This 1,6-elimination reaction results in the release of the unmodified cytotoxic payload, MMAE.[3] This traceless release is critical, as any residual linker fragments attached to the payload could impair its cytotoxic activity.

MMAE: The Cytotoxic Warhead

Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent and a derivative of the natural compound dolastatin 10.[10] It functions as a microtubule inhibitor, binding to tubulin and disrupting the formation of the mitotic spindle.[11][12] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[10][13] Due to its high potency, with IC50 values often in the sub-nanomolar range, MMAE is too toxic to be used as a standalone chemotherapeutic agent.[14][15] However, when delivered specifically to cancer cells via an ADC, its therapeutic potential can be fully realized while minimizing systemic toxicity.[11]

A key feature of MMAE is its moderate membrane permeability. Once released inside a target cancer cell, MMAE can diffuse into neighboring, antigen-negative tumor cells and induce cell death.[16][17] This phenomenon, known as the bystander effect , is crucial for treating heterogeneous tumors where not all cells express the target antigen.[16][18]

Figure 1: Molecular architecture of an ADC with the mDPR-Val-Cit-PAB-MMAE drug-linker.

Synthesis and Conjugation: From Components to a Functional ADC

The generation of a functional ADC using the mDPR-Val-Cit-PAB-MMAE system is a multi-step process that requires careful execution and rigorous quality control.

Synthesis of the mDPR-Val-Cit-PAB-MMAE Drug-Linker

The synthesis of the complete drug-linker is a complex process typically performed by specialized chemistry services. A general synthetic strategy involves the sequential coupling of the individual components. A representative, though not exhaustive, approach would be:

-

Synthesis of Val-Cit-PAB-MMAE: This is often initiated by coupling Fmoc-Val-Cit-PAB-PNP (a commercially available activated linker) with MMAE. The Fmoc protecting group is then removed.[19]

-

Activation of mDPR: The mDPR moiety, with a protected functional group (e.g., Boc), is activated, for instance, as an N-hydroxysuccinimide (OSu) ester.[1]

-

Coupling of mDPR to Val-Cit-PAB-MMAE: The deprotected Val-Cit-PAB-MMAE is then reacted with the activated mDPR.

-

Deprotection and Purification: The final deprotection step (e.g., removal of Boc) yields the mDPR-Val-Cit-PAB-MMAE, which is then purified to a high degree using techniques like reverse-phase HPLC.

Step-by-Step Protocol for Antibody Conjugation

This protocol outlines the conjugation of the mDPR-Val-Cit-PAB-MMAE linker to a monoclonal antibody via hinge-region cysteine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

mDPR-Val-Cit-PAB-MMAE dissolved in an organic solvent (e.g., DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

-

Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2)

-

Quenching solution (e.g., N-acetylcysteine in water)

-

Purification system (e.g., size-exclusion chromatography (SEC) column)

-

Formulation buffer

Procedure:

-

Antibody Preparation and Reduction:

-

Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.

-

Add a calculated molar excess of TCEP to the mAb solution to selectively reduce the interchain disulfide bonds in the hinge region. A typical starting point is a 2-3 fold molar excess of TCEP per disulfide bond to be reduced.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Drug-Linker Conjugation:

-

Immediately prior to conjugation, dissolve the mDPR-Val-Cit-PAB-MMAE in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Add a slight molar excess of the dissolved drug-linker to the reduced antibody solution with gentle mixing. The molar ratio of the drug-linker to the antibody will influence the final drug-to-antibody ratio (DAR). A typical starting molar excess is 1.2 to 1.5-fold per thiol group. The final concentration of DMSO should be kept below 10% (v/v) to prevent antibody denaturation.

-

Allow the conjugation reaction to proceed at 4°C for 1-2 hours or at room temperature for 1 hour.

-

-

Quenching the Reaction:

-

Add a molar excess of the quenching solution (e.g., N-acetylcysteine) to react with any unreacted maleimide groups on the drug-linker, preventing non-specific reactions.

-

-

Purification of the ADC:

-

Purify the ADC from unconjugated drug-linker, excess quenching reagent, and other small molecules using a pre-equilibrated SEC column.

-

Collect the fractions corresponding to the purified ADC.

-

-

Formulation and Storage:

-

Concentrate the purified ADC and exchange it into a suitable formulation buffer.

-

Store the final ADC product at the recommended temperature (typically 2-8°C for short-term and -80°C for long-term storage).

-

Figure 2: Workflow for the conjugation of mDPR-Val-Cit-PAB-MMAE to a monoclonal antibody.

Characterization and Quality Control: Ensuring a Homogeneous and Potent Therapeutic

Thorough characterization of the final ADC product is paramount to ensure its quality, consistency, and efficacy. The primary goal is to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC population.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that directly impacts the ADC's potency and therapeutic index.[] Several orthogonal analytical techniques are employed to accurately determine the average DAR and the distribution of different drug-loaded species.[2]

| Analytical Technique | Principle | Advantages | Disadvantages |

| UV-Vis Spectrophotometry | Measures the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of each component. | Rapid, simple, and non-destructive. | Provides only an average DAR; can be affected by overlapping spectra and impurities.[] |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. The addition of the hydrophobic drug-linker increases the retention time on the HIC column, allowing for the separation of species with different numbers of conjugated drugs. | Provides information on the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).[10] | The mobile phase conditions can sometimes lead to protein denaturation.[] |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the antibody after reduction, allowing for the determination of drug loading on each chain. | High resolution and sensitivity. | Requires denaturation of the antibody. |

| Mass Spectrometry (MS) | Provides a direct measurement of the molecular weight of the intact ADC or its subunits, allowing for precise determination of the number of conjugated drugs. | Highly accurate and provides detailed structural information. | Requires specialized instrumentation and can be complex to interpret.[2] |

Step-by-Step Protocol for DAR Determination by HIC:

-

Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1-2 mg/mL) in the HIC binding buffer (typically a high-salt buffer, e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

-

Chromatographic Separation:

-

Equilibrate the HIC column (e.g., a butyl-non-porous column) with the binding buffer.

-

Inject the ADC sample.

-

Elute the ADC species using a decreasing salt gradient. The elution buffer is the same as the binding buffer but without the salt.

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas for each eluting species (corresponding to different DAR values).

-

Calculate the weighted average DAR using the following formula:

-

DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100[]

-

-

In Vitro and In Vivo Evaluation: Assessing Efficacy and Safety

A comprehensive evaluation of the ADC's biological activity is essential to predict its clinical potential.

In Vitro Cytotoxicity Assays

The potency of the ADC is assessed using in vitro cytotoxicity assays on a panel of cancer cell lines with varying levels of target antigen expression.

Step-by-Step Protocol for In Vitro Cytotoxicity Assay:

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with a serial dilution of the ADC. Include a non-targeting ADC as a negative control and free MMAE as a positive control.

-

Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).

-

Viability Assessment: Determine cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

-

Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each cell line.

| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Reference |

| SK-BR-3 (Breast Cancer) | High | ~1-5 | [15] |

| MDA-MB-468 (Breast Cancer) | Low/Negative | >100 | [21] |

| BxPC-3 (Pancreatic Cancer) | Moderate | ~5-10 | [14] |

| Panc-1 (Pancreatic Cancer) | Low | ~50-100 | [14] |

In Vivo Efficacy Studies

The antitumor activity of the ADC is evaluated in preclinical animal models, typically xenograft models where human cancer cells are implanted in immunocompromised mice.

Step-by-Step Protocol for In Vivo Efficacy Study:

-

Tumor Implantation: Implant tumor cells subcutaneously into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize the mice into treatment groups and administer the ADC, a vehicle control, and a non-targeting ADC control intravenously.

-

Tumor Volume and Body Weight Measurement: Measure tumor volume and body weight regularly throughout the study.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.

Figure 3: Intracellular trafficking and mechanism of action of an mDPR-Val-Cit-PAB-MMAE ADC.

Conclusion: A Versatile and Potent Tool for Cancer Research

The mDPR-Val-Cit-PAB-MMAE drug-linker represents a significant advancement in ADC technology, offering a potent and stable platform for the targeted delivery of the highly cytotoxic agent, MMAE. Its modular design, featuring a self-stabilizing maleimide, a protease-cleavable dipeptide, a self-immolative spacer, and a potent payload, provides a robust framework for developing next-generation ADCs with an improved therapeutic index. The detailed protocols and characterization methodologies outlined in this guide are intended to empower researchers to effectively utilize this technology in their quest for more effective and safer cancer therapies. As our understanding of tumor biology and ADC design continues to evolve, the principles embodied in the mDPR-Val-Cit-PAB-MMAE construct will undoubtedly continue to inform the development of innovative and life-saving cancer treatments.

References

- Benchchem. Application Notes and Protocols for Antibody Modification with a Thiol-Reactive Linker. Benchchem. Accessed February 22, 2026.

- Lyon, R. P., et al. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics. 2017;16(1):155-163.

- Lyon, R. P., et al. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. American Association for Cancer Research. Published January 5, 2017.

- BroadPharm. Protocol for ADC Conjugation by TCEP Reduction with Maleimide Drug Linker. BroadPharm. Published January 18, 2022.

- ResearchGate. IC 50 values of MMAE, anti-human ADC and anti-mouse ADC in various human pancreatic cancer cell lines.

- Agilent. How to analyse cysteine-linked ADC using HIC. Separation Science. Published December 8, 2023.

- GSRS. MDPR. Global Substance Registration System. Accessed February 22, 2026.

- Benchchem. A Comparative Study of Cytotoxic Payloads with the Val-Cit-PABC Linker in Antibody-Drug Conjugates. Benchchem. Accessed February 22, 2026.

- Okeley, N. M., et al. Drug-to-antibody ratio (DAR)

- chemeurope.com. MDPR. chemeurope.com. Accessed February 22, 2026.

- ResearchGate. Comparison of the in vivo efficacy of AAZ-ValCit-MMAE and...

- A new and simple non-chromatographic method for isolation of drug/linker constructs: vc-MMAE evaluation. Journal of Herbmed Pharmacology. 2021;10(4):453-460.

- MedchemExpress. Drug-Linker Conjugates for ADC. MedchemExpress.com. Accessed February 22, 2026.

- precisionFDA. MDPR. precisionFDA. Accessed February 22, 2026.

- Wei, B., et al. Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. 2023;66(24):16649-16679.

- Creative Biolabs. Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates.

- Lhospice, F., et al. Advances and Limitations of Antibody Drug Conjugates for Cancer. Cancers. 2021;13(15):3723.

- Grokipedia. 3,4-Methylenedioxy-N-propylamphetamine. Grokipedia. Accessed February 22, 2026.

- Chen, Y., et al. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies.

- SciSpace. Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293. SciSpace. Accessed February 22, 2026.

- BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences. Published September 8, 2025.

- Morais, M., et al. Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. In: Antibody-Drug Conjugates. Methods in Molecular Biology, vol 1902. Humana Press, New York, NY.

- Monomethyl Auristatin E, a Potent Cytotoxic Payload for Development of Antibody-Drug Conjugates against Breast Cancer. Avicenna Journal of Medical Biotechnology. 2018;10(4):228-233.

- Thermo Fisher Scientific. AN002598: Automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography. Thermo Fisher Scientific. Accessed February 22, 2026.

- ResearchGate. Structures of monomethylauristatin E drug-linkers and self-stabilizing maleimide (mDPR).

- Waters Corporation. Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC).

- Singh, A. P., et al.

- Wikipedia. 3,4-Methylenedioxy-N-propylamphetamine. Wikipedia. Accessed February 22, 2026.

- BOC Sciences. Val-Cit-PAB-MMAE. BOC Sciences. Accessed February 22, 2026.

- Benchchem. Val-Ala vs. Val-Cit Linkers: A Comparative Guide for ADC Development. Benchchem. Accessed February 22, 2026.

- AxisPharm. Advances in ADC Linker Research. AxisPharm. Published June 6, 2024.

- Supporting Inform

- Biotium. Protocol: Maleimide Labeling of Protein Thiols. Biotium. Published August 11, 2020.

- Sterling Pharma Solutions. Stability of ADC linker payloads in sub-cellular fractions. Sterling Pharma Solutions. Published March 25, 2025.

- Ajinomoto Bio-Pharma Services. Exo-Linker: Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy. Ajinomoto Bio-Pharma Services. Published December 30, 2024.

- MedchemExpress. mDPR(Boc)-Val-Cit-PAB. MedchemExpress.com. Accessed February 22, 2026.

- ResearchGate. Effect of mDPR inclusion on intratumoral drug delivery. Mice bearing...

- Nolting, B. Current ADC Linker Chemistry. In: Antibody-Drug Conjugates. Methods in Molecular Biology, vol 1045. Humana Press, New York, NY.

- Kim, E. G., et al. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. 2022;65(21):14396-14406.

- BOC Sciences. ADC Linker (PEG Linker, Peptide Linker, Maleimide Linker). BOC Sciences. Accessed February 22, 2026.

- YouTube. Mitigating ADC Toxicities With Linker-Payload Design... YouTube. Published January 16, 2025.

- Benchchem. The Pivotal Role of the Maleimidocaproyl (MC) Linker in Antibody-Drug Conjugates: A Technical Guide. Benchchem. Accessed February 22, 2026.

- MedchemExpress. mDPR-Val-Cit-PAB-MMAE TFA. MedchemExpress.com. Accessed February 22, 2026.

- Chen, Y., et al.

- Creative Biolabs. mDPR-Val-Cit-PAB-MMAE (CAT#: ADC-S-073). Creative Biolabs. Accessed February 22, 2026.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. 3,4-Methylenedioxy-N-propylamphetamine - Wikipedia [en.wikipedia.org]

- 4. biotium.com [biotium.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. waters.com [waters.com]

- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. sepscience.com [sepscience.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. grokipedia.com [grokipedia.com]

- 19. youtube.com [youtube.com]

- 21. applications.emro.who.int [applications.emro.who.int]

Introduction to Auristatin-based ADCs: Engineering the Therapeutic Window

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, transforming monoclonal antibodies from passive targeting agents into active delivery vectors for cytotoxic payloads. Among the payload classes, auristatins —synthetic analogs of the natural product Dolastatin 10—dominate the clinical landscape.[1]

This guide provides a rigorous technical examination of auristatin-based ADCs, specifically focusing on the two industry standards: Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) .[2][3] We will dissect the chemical logic governing their selection, the critical "Bystander Effect," and the precise bioconjugation protocols required to manufacture these complex molecules with high homogeneity.

Part 1: The Warhead – Chemistry & Mechanism

The choice between MMAE and MMAF is not merely a preference; it is a strategic decision dictated by the tumor microenvironment and the target antigen's biology. Both are potent tubulin polymerization inhibitors, binding to the vinca alkaloid site, causing G2/M cell cycle arrest and apoptosis. However, a single structural modification alters their pharmacokinetics entirely.

Structural Divergence: MMAE vs. MMAF

The parent compound, Dolastatin 10, was too toxic for clinical use.[4] The "monomethyl" derivatives (MMAE/F) allow for linker attachment while modulating potency.

-

MMAE (Monomethyl Auristatin E):

-

Structure: Possesses a neutral C-terminal norephedrine residue.

-

Physiochemistry: Lipophilic and membrane-permeable.[3]

-

Implication: Once released inside the target cell, MMAE can diffuse across the cell membrane into the extracellular space, killing neighboring cells (antigen-negative).[3] This is the Bystander Effect .

-

-

MMAF (Monomethyl Auristatin F):

-

Structure: The C-terminal norephedrine is replaced by a phenylalanine residue with a free carboxylic acid.

-

Physiochemistry: Charged at physiological pH; membrane-impermeable.

-

Implication: MMAF cannot easily exit the cell once released. It requires active internalization by the antibody to kill. It lacks a significant bystander effect, potentially reducing systemic toxicity but requiring high antigen expression on all tumor cells for efficacy.

-

Comparative Data Profile

| Feature | MMAE (e.g., Adcetris, Padcev) | MMAF (e.g., Blenrep) |

| C-Terminus | Neutral Norephedrine | Charged Phenylalanine |

| Membrane Permeability | High | Very Low |

| Bystander Effect | Yes (Crucial for heterogeneous tumors) | No (Reduces off-target toxicity) |

| Potency (IC50) | 10–100 pM | 100–1000 pM (Cell-based) |

| Linker Preference | Cleavable (Val-Cit-PABC) | Non-Cleavable (mc) or Cleavable |

| Primary Toxicity | Neutropenia, Peripheral Neuropathy | Ocular Toxicity (Keratopathy) |

Part 2: Linker Technologies & Release Logic

The linker is the control switch. For auristatins, the industry standard is the Protease-Cleavable Linker .

The Val-Cit-PABC System

Most MMAE ADCs utilize the mc-Val-Cit-PABC-MMAE architecture.

-

mc (Maleimidocaproyl): The attachment point to the antibody's cysteine.

-

Val-Cit (Valine-Citrulline): A dipeptide sequence specifically recognized by Cathepsin B , a lysosomal enzyme overexpressed in many tumor cells.

-

PABC (p-aminobenzylcarbamate): A self-immolative spacer.

Mechanism of Release: Upon internalization and lysosomal trafficking, Cathepsin B cleaves the amide bond between Citrulline and the PABC spacer. This cleavage creates an unstable intermediate that spontaneously decomposes (1,6-elimination), releasing free, active MMAE and carbon dioxide.

Visualization: Mechanism of Action (MoA)

Figure 1: Mechanism of Action for a Val-Cit-MMAE ADC. Note the bifurcation at "Release" leading to both direct cytotoxicity and the bystander effect.

Part 3: Experimental Protocol – Cysteine Conjugation

Objective: Conjugate mc-Val-Cit-PABC-MMAE to a monoclonal antibody (IgG1) targeting a Drug-to-Antibody Ratio (DAR) of 4 .

Scientific Rationale: IgG1 antibodies have 4 interchain disulfide bonds. Fully reducing these yields 8 free thiols. However, a DAR of 8 is often unstable and aggregates rapidly. Partial reduction aims to open exactly 4 cysteine sites on average.

Materials

-

mAb: 10 mg/mL in PBS, pH 7.4 (EDTA-free).

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine), 10 mM stock.

-

Payload: mc-Val-Cit-PABC-MMAE (10 mM in DMSO).

-

Solvent: Dimethylacetamide (DMA) or DMSO.

-

Analysis: HIC Column (Tosoh TSKgel Butyl-NPR).

Step-by-Step Workflow

-

Partial Reduction (The Critical Step):

-

Add TCEP to the mAb solution at a molar ratio of 2.0–2.2 equivalents of TCEP per mole of mAb.

-

Why? Unlike DTT, TCEP is stable and does not require removal before conjugation. A 2.2x ratio typically targets the hinge disulfides preferentially to achieve DAR 4.

-

Incubate at 37°C for 90 minutes.

-

-

Solvent Conditioning:

-

Add DMA (or DMSO) to the reaction mixture to reach 10-15% (v/v) .

-

Why? Auristatins are highly hydrophobic. Without organic solvent, the payload will precipitate upon contact with the aqueous buffer, or the ADC will form aggregates.

-

-

Conjugation:

-

Immediately add the MMAE-linker payload at 4.5 - 5.0 molar equivalents (relative to mAb).

-

Mix gently (do not vortex) for 60 minutes at room temperature.

-

Self-Validation: The solution should remain clear. Cloudiness indicates precipitation/aggregation.

-

-

Quenching:

-

Add N-acetylcysteine (NAC) at 20x molar excess over the payload to neutralize unreacted maleimides.

-

-

Purification:

-

Perform Tangential Flow Filtration (TFF) or desalting (PD-10) into formulation buffer (e.g., 20 mM Histidine, 6% Trehalose, pH 6.0).

-

Why? Removes organic solvent and free drug. Free MMAE is extremely toxic and must be <0.1%.

-

Visualization: Conjugation Workflow

Figure 2: Standard Cysteine-Conjugation Workflow targeting DAR 4.

Part 4: Characterization & Quality Control[5]

The most critical attribute for an auristatin ADC is the Drug-to-Antibody Ratio (DAR) .

Hydrophobic Interaction Chromatography (HIC)

Unlike standard Reverse-Phase HPLC (which denatures the antibody and breaks the heavy/light chains), HIC is non-denaturing.[] It separates the ADC species based on the number of hydrophobic MMAE molecules attached.

-

Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Phosphate, pH 7.0 (High Salt).

-

Mobile Phase B: 50 mM Phosphate, pH 7.0, 20% Isopropanol (Low Salt).

-

Expected Profile:

-

Peak 0: Unconjugated Antibody (DAR 0).

-

Peak 1: DAR 2 (One disulfide reduced).

-

Peak 2: DAR 4 (Two disulfides reduced - Major Peak).

-

Peak 3: DAR 6/8 (Over-conjugated).

-

Calculation:

Part 5: Clinical Implications & Toxicity

When designing these ADCs, the researcher must anticipate the in vivo consequences of the payload choice.

-

Peripheral Neuropathy: Since MMAE targets tubulin, and neurons rely heavily on microtubule transport, peripheral neuropathy is a dose-limiting toxicity for Adcetris and Padcev.

-

Neutropenia: Rapidly dividing neutrophils are highly susceptible to the bystander effect of MMAE.

-

Aggregation: Auristatins are hydrophobic. High DAR species (DAR 8) clear from circulation faster (hepatic clearance) and cause higher immunogenicity. This is why the industry has converged on DAR 4 as the "sweet spot" for cysteine conjugates.

References

-

Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma. Nature Biotechnology, 30(7), 631–637. [Link]

-

Doronina, S. O., et al. (2003). Development of potent monoclonal antibody auristatin conjugates for cancer therapy.[6] Nature Biotechnology, 21(7), 778–784. [Link]

-

FDA Label - Adcetris (Brentuximab vedotin). (2011/2023). Highlights of Prescribing Information. [Link]

-

Li, D., et al. (2020). Bystander killing of antibody-drug conjugates and its clinical implications. Cancer Biology & Medicine, 17(4), 846. [Link]

-

Okeley, N. M., et al. (2013). High-efficacy antibody-drug conjugates with hydrophobic drugs: the importance of hydrophobicity in the drug-to-antibody ratio. Bioconjugate Chemistry, 24(10), 1650-1655. [Link]

Sources

- 1. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Making sure you're not a bot! [helda-test-22.hulib.helsinki.fi]

- 6. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]

Methodological & Application

Synthesis of mDPR-Val-Cit-PAB-MMAE: A Comprehensive Guide for Drug Development Professionals

Introduction: The Critical Role of Linker-Payload Synthesis in Next-Generation Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The efficacy and safety of an ADC are critically dependent on the design and synthesis of its linker-payload component. This application note provides a detailed technical guide for the synthesis of mDPR-Val-Cit-PAB-MMAE, a state-of-the-art linker-payload system.

The mDPR-Val-Cit-PAB-MMAE system is engineered for enhanced stability and selective payload delivery. It features:

-

Monomethyl Auristatin E (MMAE): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[][2] Its profound cytotoxicity, 100-1000 times more potent than doxorubicin, necessitates its targeted delivery via an ADC.[2]

-

Valine-Citrulline (Val-Cit) Linker: A dipeptide motif that is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[3][4][] This enzymatic susceptibility ensures that the payload is released preferentially within the target cancer cell.

-

p-Aminobenzyl Carbamate (PAB) Spacer: A self-immolative unit that, upon cleavage of the Val-Cit linker, spontaneously releases the unmodified MMAE payload.[6][7]

-

mDPR (Self-Stabilizing Maleimide): An advanced maleimide derivative incorporating a diaminopropionic acid (DPR) moiety.[8] This "self-stabilizing" maleimide is designed to undergo rapid hydrolysis of the thiosuccinimide ring after conjugation to a thiol on the antibody. This chemical stabilization prevents the premature detachment of the linker-payload from the antibody in circulation, a common issue with traditional maleimide linkers, thereby improving the ADC's therapeutic window and in vivo performance.

This guide will provide a comprehensive overview of the synthetic strategy, detailed experimental protocols, and critical insights into the characterization and purification of mDPR-Val-Cit-PAB-MMAE and its intermediates.

Synthetic Strategy Overview

The synthesis of mDPR-Val-Cit-PAB-MMAE is a multi-step process that requires careful control of reaction conditions and rigorous purification of intermediates. The overall strategy can be logically divided into three main stages:

-

Synthesis of the Protected Linker Core (Fmoc-Val-Cit-PAB-OH): This involves the sequential coupling of the amino acids L-Citrulline and L-Valine, followed by the attachment of the p-aminobenzyl alcohol (PAB) spacer. The N-terminus of the dipeptide is protected with a fluorenylmethyloxycarbonyl (Fmoc) group to allow for selective coupling reactions.

-

Conjugation of the MMAE Payload: The potent cytotoxic drug, MMAE, is coupled to the PAB spacer of the protected linker core. This step is critical and requires precise control to ensure high yield and purity.

-

Introduction of the mDPR Moiety and Final Deprotection: The self-stabilizing mDPR group, with its amine functionality protected (e.g., with a Boc group), is coupled to the N-terminus of the Val-Cit-PAB-MMAE conjugate after the removal of the Fmoc protecting group. A final deprotection step, if necessary, yields the target mDPR-Val-Cit-PAB-MMAE.

Caption: Overall synthetic workflow for mDPR-Val-Cit-PAB-MMAE.

Experimental Protocols

Materials and General Methods:

All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for all coupling reactions. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography-mass spectrometry (HPLC-MS). Purification of intermediates and the final product should be performed using preparative reverse-phase HPLC (prep-HPLC).

PART 1: Synthesis of Fmoc-Val-Cit-PAB-MMAE

Protocol 1.1: Synthesis of Fmoc-Cit-PAB-OH

-

To a solution of Fmoc-L-Citrulline (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add p-aminobenzyl alcohol (1.1 equiv.).

-

Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv.) to the mixture.

-

In a separate flask, dissolve 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equiv.) in anhydrous DMF and add it to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring completion by HPLC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford Fmoc-Cit-PAB-OH.

Protocol 1.2: Synthesis of Fmoc-Val-Cit-PAB-OH

-

Dissolve Fmoc-Cit-PAB-OH (1.0 equiv.) in a 20% solution of piperidine in DMF.

-

Stir the mixture at room temperature for 30 minutes to remove the Fmoc protecting group. Monitor the deprotection by HPLC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF. Co-evaporate with toluene to remove residual piperidine.

-

Dissolve the resulting crude amine (H2N-Cit-PAB-OH) and Fmoc-L-Valine (1.2 equiv.) in anhydrous DMF.

-

Add DIPEA (2.5 equiv.) and HATU (1.2 equiv.) to the reaction mixture.

-

Stir at room temperature for 2-4 hours until the reaction is complete as indicated by HPLC-MS.

-

Work up the reaction as described in Protocol 1.1, step 5.

-

Purify the crude product by flash chromatography to yield Fmoc-Val-Cit-PAB-OH.

Protocol 1.3: Synthesis of Fmoc-Val-Cit-PAB-MMAE

-

Dissolve Fmoc-Val-Cit-PAB-OH (1.1 equiv.), MMAE (1.0 equiv.), and 1-hydroxybenzotriazole (HOBt) (1.1 equiv.) in anhydrous DMF.

-

Add DIPEA (3.0 equiv.) to the mixture.

-

Add HATU (1.2 equiv.) to the reaction mixture and stir at room temperature for 4-6 hours. Monitor the reaction progress by HPLC-MS.

-

Upon completion, the reaction mixture can be directly purified by preparative HPLC.

-

Lyophilize the pure fractions to obtain Fmoc-Val-Cit-PAB-MMAE as a white solid.[9]

PART 2: Synthesis of mDPR-Val-Cit-PAB-MMAE

Protocol 2.1: Fmoc Deprotection of Fmoc-Val-Cit-PAB-MMAE

-

Dissolve Fmoc-Val-Cit-PAB-MMAE (1.0 equiv.) in a 20% solution of piperidine in DMF.

-

Stir at room temperature for 30-60 minutes.[10] Monitor the deprotection by HPLC-MS.

-

Upon completion, the crude product (H2N-Val-Cit-PAB-MMAE) can be purified by preparative HPLC or used directly in the next step after removal of piperidine and DMF under high vacuum.

Protocol 2.2: Synthesis of mDPR(Boc)-Val-Cit-PAB-MMAE

-

Dissolve H2N-Val-Cit-PAB-MMAE (1.0 equiv.) and mDPR(Boc)-OH (1.2 equiv.) in anhydrous DMF.

-

Add DIPEA (3.0 equiv.) and HATU (1.2 equiv.) to the reaction mixture.

-

Stir at room temperature for 2-4 hours, monitoring completion by HPLC-MS.

-

Purify the crude product by preparative HPLC.

-

Lyophilize the pure fractions to obtain mDPR(Boc)-Val-Cit-PAB-MMAE.

Protocol 2.3: Boc Deprotection to Yield mDPR-Val-Cit-PAB-MMAE

-

Dissolve mDPR(Boc)-Val-Cit-PAB-MMAE in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by HPLC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

-

Purify the final product, mDPR-Val-Cit-PAB-MMAE, by preparative HPLC.

-

Lyophilize the pure fractions to obtain the final product as a white, fluffy solid.

Purification and Characterization

Purification:

Preparative reverse-phase HPLC is the method of choice for purifying the intermediates and the final mDPR-Val-Cit-PAB-MMAE product.[9][11] A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA.

| Compound | Typical HPLC Gradient (Acetonitrile in Water with 0.1% TFA) | Expected Purity |

| Fmoc-Val-Cit-PAB-MMAE | 20-80% over 30 minutes | >95% |

| H2N-Val-Cit-PAB-MMAE | 10-70% over 30 minutes | >95% |

| mDPR(Boc)-Val-Cit-PAB-MMAE | 25-85% over 30 minutes | >95% |

| mDPR-Val-Cit-PAB-MMAE | 15-75% over 30 minutes | >98% |

Characterization:

The identity and purity of each synthesized compound should be confirmed by a combination of analytical techniques:

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compounds and assess their purity.

-

Analytical HPLC: To determine the purity of the final product and intermediates.

Mechanism of Action: From ADC to Active Payload

The carefully engineered mDPR-Val-Cit-PAB-MMAE linker-payload facilitates a multi-stage process to deliver the cytotoxic agent specifically to cancer cells.

Caption: Mechanism of action of an ADC utilizing the mDPR-Val-Cit-PAB-MMAE linker-payload.

Conclusion and Future Perspectives

The synthesis of mDPR-Val-Cit-PAB-MMAE, while complex, yields a highly sophisticated linker-payload system with superior stability and targeted drug release properties. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to produce this critical component for next-generation ADCs. The enhanced stability offered by the mDPR technology is a significant step forward in minimizing off-target toxicity and improving the overall therapeutic index of ADCs. As the field of targeted therapeutics continues to evolve, the development of well-defined and highly pure linker-payloads will remain a cornerstone of successful ADC design and clinical translation.

References

-

Monomethyl auristatin E - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

-

Research on MMAE Drug Conjugates for Combined Therapy of Tumors. (n.d.). Retrieved February 22, 2026, from [Link]

-

Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

Abstract 4892: MMAE drives immunomodulatory changes in a preclinical xenograft model that are distinct from other clinical-stage ADC payloads - AACR Journals. (2023, April 4). Retrieved February 22, 2026, from [Link]

-

Exo-Linker: Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy. (2024, December 30). Retrieved February 22, 2026, from [Link]

-

Overcoming purification hurdles for ADC linker payloads - Sterling Pharma Solutions. (2025, June 23). Retrieved February 22, 2026, from [Link]

-

Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC - NIH. (2023, November 16). Retrieved February 22, 2026, from [Link]

-

Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - ACS Publications. (2025, December 1). Retrieved February 22, 2026, from [Link]

-

Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - OUR Archive - University of Otago. (n.d.). Retrieved February 22, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved February 22, 2026, from [Link]

-

N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon | AAPPTec - Peptides. (n.d.). Retrieved February 22, 2026, from [Link]

-

Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed. (2014, September 7). Retrieved February 22, 2026, from [Link]

-

Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

Bioprocess development of antibody-drug conjugate production for cancer treatment - PLOS. (n.d.). Retrieved February 22, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved February 22, 2026, from [Link]

- EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents. (n.d.).

-

A new and simple non-chromatographic method for isolation of drug/linker constructs: vc-MMAE evaluation - Journal of Herbmed Pharmacology. (n.d.). Retrieved February 22, 2026, from [Link]

-

MC-Val-Cit-PAB-MMAE;Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E | C68H105N11O15 | CID 75245760 - PubChem. (n.d.). Retrieved February 22, 2026, from [Link]

-

mDPR-Val-Cit-PAB-MMAE (CAT#: ADC-S-073) - Creative Biolabs. (n.d.). Retrieved February 22, 2026, from [Link]

- SELF-STABILIZING LINKER CONJUGATES - European Patent Office - EP 2850094 B1 - Googleapis.com. (2013, November 21).

-

HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020, December 21). Retrieved February 22, 2026, from [Link]

-

Magic Fast™ MMAE Conjugation Kit (With VC-PAB Linkage) - Creative Diagnostics. (n.d.). Retrieved February 22, 2026, from [Link]

-

Application Compendium Solutions for Preparative HPLC. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

- 2. peptide.com [peptide.com]

- 3. herbmedpharmacol.com [herbmedpharmacol.com]

- 4. adooq.com [adooq.com]

- 6. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]

- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. peptide.com [peptide.com]

- 11. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]

determining drug-to-antibody ratio for mDPR-Val-Cit-PAB-MMAE

Application Note: Precision Determination of Drug-to-Antibody Ratio (DAR) for mDPR-Val-Cit-PAB-MMAE Conjugates

Executive Summary

The Drug-to-Antibody Ratio (DAR) is a Critical Quality Attribute (CQA) that dictates the therapeutic window, pharmacokinetics, and toxicity profile of Antibody-Drug Conjugates (ADCs).[][2] This guide details the characterization of ADCs utilizing the mDPR-Val-Cit-PAB-MMAE linker-payload.[]

Unlike standard maleimidocaproyl (mc) linkers, the mDPR (3-maleimido-2,3-diaminopropionic acid) moiety introduces specific polarity and stability characteristics.[] This protocol focuses on Hydrophobic Interaction Chromatography (HIC) as the gold standard for resolving positional isomers and drug loading distribution (DAR 0–8), supported by UV-Vis spectroscopy for rapid estimation and PLRP-S LC-MS for orthogonal mass validation.[]

Analytical Strategy & Workflow

The heterogeneity of cysteine-conjugated ADCs requires a multi-modal approach. UV-Vis provides a bulk average, while HIC resolves the distribution of drug-loaded species (D0, D2, D4, D6, D8).[]

Figure 1: Analytical workflow for mDPR-Val-Cit-PAB-MMAE ADCs. HIC is prioritized for distribution analysis.

Method 1: UV-Vis Spectroscopy (Rapid Average DAR)[1][2]

Principle:

MMAE and the mDPR linker exhibit a distinct absorbance maximum (

Parameters:

-

: 15,900 M

-

: 1,500 M

-

: ~210,000 M

-

: ~73,500 M

Protocol:

-

Blanking: Zero the spectrophotometer using the ADC formulation buffer (e.g., PBS, His/Sucrose).

-

Measurement: Measure absorbance of the ADC sample at 248 nm (

) and 280 nm ( -

Calculation:

Where

Method 2: Hydrophobic Interaction Chromatography (HIC-HPLC)[1]

Principle: This is the primary method for mDPR-Val-Cit-PAB-MMAE ADCs. The hydrophobicity of the ADC increases with each MMAE molecule attached. HIC separates species based on native hydrophobicity (preserving the non-covalent interactions between heavy and light chains), resolving peaks for DAR 0, 2, 4, 6, and 8.

Equipment & Reagents:

-